Cas no 89626-38-0 (Ac-Pro-Leu-Gly-OH)

Ac-Pro-Leu-Gly-OH 化学的及び物理的性質
名前と識別子
-
- Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]-
- Ac-Pro-Leu-Gly-OH
- 89626-38-0
- MFCD00134846
- SCHEMBL11053303
- 2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
- 2-((S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-methylpentanamido)acetic acid
- CFWJDQIPIHDYBS-RYUDHWBXSA-N
- CS-0674678
- HY-P4850
-
- MDL: MFCD00134846
- インチ: InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)
- InChIKey: CFWJDQIPIHDYBS-UHFFFAOYSA-N
- ほほえんだ: CC(CC(NC(C1CCCN1C(C)=O)=O)C(NCC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 327.17942091g/mol
- どういたいしつりょう: 327.17942091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 10
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
Ac-Pro-Leu-Gly-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A299230-100mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 100mg |
$ 335.00 | 2022-06-08 | ||
TRC | A299230-250mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 250mg |
$ 695.00 | 2022-06-08 | ||
TRC | A299230-500mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 500mg |
$ 1110.00 | 2022-06-08 | ||
Ambeed | A645915-1g |
2-((S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-methylpentanamido)acetic acid |
89626-38-0 | 97% | 1g |
$497.0 | 2024-04-16 | |
abcr | AB477728-250 mg |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 250mg |
€284.00 | 2023-06-15 | ||
abcr | AB477728-1 g |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 1g |
€752.00 | 2023-06-15 | ||
abcr | AB477728-1g |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 1g |
€801.10 | 2025-02-19 | ||
abcr | AB477728-250mg |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 250mg |
€300.40 | 2025-02-19 |
Ac-Pro-Leu-Gly-OH 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
Ac-Pro-Leu-Gly-OHに関する追加情報
Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0): A Comprehensive Overview
Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0) is a complex peptide derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a tripeptide, is composed of glycine, L-leucine, and L-proline residues, with an acetyl group attached to the N-terminus of the proline residue. The unique structure of this compound endows it with a range of biological activities and potential therapeutic applications.
The synthesis of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- involves multiple steps, including the protection and deprotection of amino groups, as well as the formation of peptide bonds. Recent advancements in solid-phase peptide synthesis (SPPS) have significantly streamlined this process, making it more efficient and cost-effective. The use of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups has been particularly effective in ensuring high yields and purity levels.
In terms of its biological activity, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has been studied for its potential as a neuroprotective agent. Research has shown that this compound can modulate various signaling pathways involved in neuronal survival and function. For instance, it has been found to inhibit the activation of microglia and astrocytes, which are key players in neuroinflammation. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Additionally, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has demonstrated anti-inflammatory effects in both in vitro and in vivo models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in a wide range of inflammatory conditions. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which enhances its potential for clinical applications. Preclinical studies have shown that it can effectively cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- in various therapeutic contexts. Early results from phase I trials have indicated that the compound is well-tolerated by patients, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential.
Beyond its therapeutic applications, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has also found use in research settings as a tool compound for studying protein-protein interactions and signaling pathways. Its ability to modulate specific cellular processes makes it a valuable tool for understanding the underlying mechanisms of various diseases.
In conclusion, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique structure and biological activities make it an exciting area of focus for ongoing studies in medicinal chemistry and pharmaceutical development.
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